molecular formula C15H24N2O2 B255525 N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No. B255525
M. Wt: 264.36 g/mol
InChI Key: AGJXGIUTYLPCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide, commonly known as DMAA, is a synthetic compound that has gained popularity in the scientific research community. DMAA is a powerful stimulant that has been used in various research studies to investigate its potential applications in different fields.

Mechanism of Action

DMAA is a powerful stimulant that works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, focus, and energy levels. DMAA also acts as a vasoconstrictor, which can lead to increased blood pressure and heart rate.
Biochemical and Physiological Effects:
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glucose and fatty acids in the blood, which can lead to increased energy levels. DMAA has also been shown to increase the levels of adrenaline and noradrenaline, which can lead to increased heart rate and blood pressure. In addition, DMAA has been shown to increase the levels of dopamine, which can lead to increased feelings of pleasure and reward.

Advantages and Limitations for Lab Experiments

DMAA has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of increased energy and focus on various physiological and biochemical processes. DMAA is also relatively easy to synthesize, making it readily available for use in research studies. However, DMAA also has several limitations. It is a powerful stimulant that can have potentially harmful effects on the cardiovascular system. In addition, DMAA is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for the use of DMAA in scientific research. One area of interest is the potential use of DMAA as a treatment for cognitive disorders such as Alzheimer's disease. DMAA has been shown to increase the levels of neurotransmitters that are important for cognitive function, and further research is needed to investigate its potential therapeutic effects. Another area of interest is the use of DMAA as a performance-enhancing drug. While DMAA is a controlled substance, it is still used by some athletes and bodybuilders as a way to increase energy and focus during workouts. Further research is needed to investigate the potential benefits and risks of using DMAA in this way. Finally, there is potential for the development of new drugs based on the structure of DMAA. By modifying the structure of DMAA, it may be possible to create new drugs with improved therapeutic effects and fewer side effects.

Synthesis Methods

DMAA is synthesized by reacting 4-isopropylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethylamine to form DMAA. The synthesis of DMAA is a complex process that requires careful handling of chemicals and precise reaction conditions.

Scientific Research Applications

DMAA has been used in various scientific research studies due to its potential applications in different fields. It has been investigated for its use as a performance-enhancing drug, as an appetite suppressant, and as a potential treatment for attention deficit hyperactivity disorder (ADHD). DMAA has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.

properties

Product Name

N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C15H24N2O2/c1-12(2)13-5-7-14(8-6-13)19-11-15(18)16-9-10-17(3)4/h5-8,12H,9-11H2,1-4H3,(H,16,18)

InChI Key

AGJXGIUTYLPCEE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCN(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCN(C)C

Origin of Product

United States

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